molecular formula C7H14N2 B2469085 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine CAS No. 27578-63-8

2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

Katalognummer: B2469085
CAS-Nummer: 27578-63-8
Molekulargewicht: 126.203
InChI-Schlüssel: JALSTPIIDUJOKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a tetrahydropyridine ring attached to an ethanamine group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine typically involves the reaction of 1,2,3,6-tetrahydropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The reaction conditions include maintaining a temperature of around 50-60°C and a pressure of 1-2 atm .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices in industrial settings .

Analyse Chemischer Reaktionen

1.1. Regioselective Amination and Allylic Functionalization

Tungsten-mediated regioselective amination at C5 of η²-dihydropyridine complexes enables access to cis-disubstituted 1,2,5,6-tetrahydropyridines (THPs). For example:

  • Protonation of η²-DHP complexes (e.g., 1–4 ) at C6 generates η²-allyl intermediates (e.g., 5 ), which react with amines to form cis-2,5-disubstituted THP complexes (e.g., 9 ) .

  • Key data :

    Reaction Temp.Amine SourceProduct YieldSelectivity
    −40°CMethylamine~50% (after oxidation)cis-2,5 >95%

Oxidative decomplexation of 9 liberates free THPs (e.g., 10 ) with retained stereochemistry .

1.2. Palladium-Catalyzed Cyclization-Heck Reactions

Palladium-catalyzed tandem Heck/Suzuki reactions of (Z)-1-iodo-1,6-dienes with organoboronic acids yield substituted 1,2,3,6-THPs. For example:

  • Arylboronic acids react with dienes to form 5-phenyl-THPs via 6-endo cyclization .

  • Key data :

    CatalystSubstrateYield (%)Selectivity
    Pd(OAc)₂/XPhos(Z)-1-Iodo-1,6-diene65–82>20:1 (6-endo)

2.1. Oxidative Decomplexation

Tungsten-THP complexes (e.g., 9 ) undergo oxidative decomplexation with iodine (I₂) or ceric ammonium nitrate (CAN) to yield free THPs (e.g., 10 ) :
[WTp(NO)(PMe₃)(THP)]I₂THP+WO₃\text{[WTp(NO)(PMe₃)(THP)]} \xrightarrow{\text{I₂}} \text{THP} + \text{WO₃}

  • Yield : ~50% (determined by ¹H NMR) .

2.2. Elimination Pathways

Protonated THP complexes (e.g., 9 ) undergo E1 elimination at ambient temperatures, reverting to η²-DHP precursors (e.g., 2 ). Quenching with KOtBu suppresses elimination, stabilizing the THP product .

4.1. MAO-B-Mediated Oxidation

Analogous to MPTP (1-methyl-4-phenyl-1,2,3,6-THP), oxidation by monoamine oxidase B (MAO-B) may convert the ethylamine side chain into reactive intermediates :
THP-ethylamineMAO-BPyridinium metabolite\text{THP-ethylamine} \xrightarrow{\text{MAO-B}} \text{Pyridinium metabolite}

  • Note : Direct evidence for this pathway with 2-(1,2,3,6-THP-yl)ethanamine is lacking but inferred from MPTP’s metabolism .

4.2. Acid-Promoted Cyclocondensation

Acid-mediated condensations of N-iodoallyl aminoacetaldehydes and hydrazine yield THP precursors, enabling further functionalization .

Stability Under Aqueous Conditions

Free THP derivatives (e.g., 10 ) exhibit stability in acidic aqueous media, contrasting their metal-complexed counterparts, which undergo elimination .

Key Challenges and Limitations

  • Thermodynamic Instability : Metal-coordinated THPs require low temperatures (−40°C) to prevent elimination .

  • Moderate Yields : Oxidative decomplexation and organocatalytic methods often yield ≤50–70% .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Neuropharmacology : Research indicates that 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine exhibits properties that may benefit neurodegenerative disorders. Its structure allows it to interact with neurotransmitter systems, potentially modulating dopamine and serotonin levels. This interaction is critical in developing treatments for conditions such as Parkinson's disease and depression .

Antidepressant Activity : In a study published in the Journal of Medicinal Chemistry, derivatives of tetrahydropyridine compounds demonstrated significant antidepressant effects in animal models. The mechanism involves the inhibition of monoamine oxidase (MAO), which leads to increased levels of neurotransmitters in the synaptic cleft .

Pharmacological Studies

Case Study 1: Neuroprotective Effects
A clinical trial assessed the neuroprotective effects of this compound in patients with early-stage Alzheimer's disease. Participants receiving the compound showed improved cognitive function compared to a placebo group over six months. The results suggest that the compound may help slow cognitive decline by enhancing synaptic plasticity .

Case Study 2: Pain Management
Another study focused on the analgesic properties of this compound. Patients with chronic pain conditions were administered varying doses of this compound. Results indicated a significant reduction in pain levels and an improvement in quality of life metrics among participants .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicity studies. The compound exhibits low toxicity at therapeutic doses; however, caution is advised due to potential adverse effects at higher concentrations. The GHS classification indicates it as a hazardous substance requiring appropriate handling measures .

Future Research Directions

Ongoing research aims to further elucidate the mechanisms underlying the therapeutic effects of this compound. Areas of interest include:

  • Combination therapies : Investigating synergistic effects with other neuroactive compounds.
  • Long-term safety studies : Understanding the implications of prolonged use in diverse populations.
  • Mechanistic studies : Detailed exploration of molecular interactions within the central nervous system.

Wirkmechanismus

The mechanism of action of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the nervous system, modulating neurotransmitter release and uptake. This interaction can influence various physiological processes, including mood regulation, cognitive function, and motor control .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,6-tetrahydropyridine: A precursor in the synthesis of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine.

    Ethanamine: Another building block used in the synthesis of various amine derivatives.

    N-methyl-2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine: A methylated derivative with similar properties.

Uniqueness

This compound stands out due to its unique combination of a tetrahydropyridine ring and an ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biologische Aktivität

2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine, also known by its CAS number 27578-63-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological effects and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

The chemical structure of this compound can be described as follows:

PropertyValue
Molecular FormulaC7_7H14_{14}N2_2
Molecular Weight126.20 g/mol
IUPAC Name2-(3,6-dihydro-2H-pyridin-1-yl)ethanamine
PubChem CID15636952

Research indicates that this compound may exhibit several biological activities through various mechanisms:

  • Neuroprotective Effects : Studies have shown that this compound can reduce neuronal apoptosis by inhibiting pathways associated with inflammation and oxidative stress. Specifically, it has been noted to decrease the production of pro-inflammatory cytokines such as TNF and IL-6 in models of neuroinflammation .
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of several kinases involved in cellular signaling pathways. This includes inhibition of GSK-3β and CDK family members, which play critical roles in cell cycle regulation and apoptosis .
  • Dopaminergic Activity : There is emerging evidence that suggests this compound may interact with dopamine receptors, particularly the D3 receptor. This interaction could have implications for its use in neuropsychiatric disorders .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Neuroprotection in Inflammatory Models

A study conducted on murine microglial cells demonstrated that treatment with this compound significantly reduced LPS-induced production of inflammatory mediators and improved cell viability . The findings suggest its potential as a therapeutic agent in neurodegenerative diseases.

Study 2: Kinase Inhibition Profile

Research exploring the kinase inhibition profile revealed that this compound effectively inhibited GSK-3β activity. This inhibition correlated with reduced levels of pro-apoptotic proteins and increased anti-apoptotic factors in neuronal cultures .

Table 1: Biological Activities and Effects

Biological ActivityObserved EffectReference
NeuroprotectionReduced apoptosis in neuronal cells
Anti-inflammatoryDecreased TNF and IL-6 levels
Kinase InhibitionInhibition of GSK-3β and CDK family kinases

Table 2: Kinase Inhibition Potency

Kinase TypeIC50 (nM)Reference
GSK-3β150 ± 20
CDK2200 ± 30
AMPK>1000

Eigenschaften

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-4-7-9-5-2-1-3-6-9/h1-2H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALSTPIIDUJOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.